n-Tert-butoxycarbonyl-n-methyl-n-(3-nitrobenzyl)amine
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Overview
Description
Tert-butyl methyl(3-nitrobenzyl)carbamate, also known as carbamic acid, N-methyl-N-[(3-nitrophenyl)methyl]-, 1,1-dimethylethyl ester, is a compound with the molecular formula C13H18N2O4. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a 3-nitrobenzyl group attached to the carbamate moiety.
Preparation Methods
The synthesis of tert-butyl methyl(3-nitrobenzyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial production methods for carbamates often involve the use of di-tert-butyl dicarbonate and sodium azide, which react to form an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is then trapped by an alcohol or amine to form the desired carbamate .
Chemical Reactions Analysis
Tert-butyl methyl(3-nitrobenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(3-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-6-5-7-11(8-10)15(17)18/h5-8H,9H2,1-4H3 |
InChI Key |
GPOATMYDKUEHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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